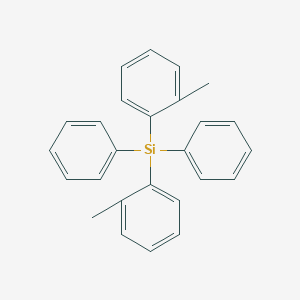

Diphenyldi(o-tolyl)silane

Descripción general

Descripción

Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of Diphenyldi(o-tolyl)silane, and it appears that the most prominent application is in the field of optoelectronic materials, particularly for Organic Light Emitting Diodes (OLEDs). Below is a detailed section on this application:

Optoelectronic Materials for OLEDs

Diphenyldi(o-tolyl)silane has been studied extensively as a component of OLEDs. It is used as a host material in the emissive layer of electrophosphorescent organic light-emitting diodes, particularly for deep blue phosphorescent devices. The high singlet and triplet energies associated with this material effectively suppress both electron and energy transfer quenching pathways between the emissive dopant and the host material. This leads to deep blue phosphorescent devices with high external quantum efficiencies .

Mecanismo De Acción

Target of Action

Diphenyldi(o-tolyl)silane is primarily used in the field of optoelectronics, specifically in the construction of organic light-emitting diodes (OLEDs) . Its primary targets are the light-emitting layers and other functional layers within the OLED architecture .

Mode of Action

This compound acts as a host material in the emissive layer of electrophosphorescent OLEDs . It hosts the blue phosphor bis(4′,6′-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIr6), facilitating the formation of excitons directly on the dopant . This eliminates exchange energy losses characteristic of guest-host energy transfer .

Biochemical Pathways

In the context of OLEDs, the biochemical pathways are replaced by electronic pathways. Diphenyldi(o-tolyl)silane influences the physical and electronic properties of the light-emitting layer within the OLED architecture . It plays a role in electron and hole transport, as well as exciton blocking .

Pharmacokinetics

For instance, it has good solubility in common organic solvents .

Result of Action

The use of Diphenyldi(o-tolyl)silane results in efficient, deep-blue organic electrophosphorescence . It suppresses both the electron and energy transfer quenching pathways between the emissive dopant and the host material, leading to high external quantum efficiencies .

Action Environment

The action of Diphenyldi(o-tolyl)silane is influenced by environmental factors such as temperature. For instance, host materials similar to Diphenyldi(o-tolyl)silane have shown high glass transition temperatures between 118 and 164 °C . This property is crucial for the stability and efficacy of the OLEDs .

Propiedades

IUPAC Name |

bis(2-methylphenyl)-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24Si/c1-21-13-9-11-19-25(21)27(23-15-5-3-6-16-23,24-17-7-4-8-18-24)26-20-12-10-14-22(26)2/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXVCEINEQQSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393284 | |

| Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18849-24-6 | |

| Record name | BIS(2-METHYLPHENYL)DIPHENYLSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLDI(O-TOLYL)SILANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

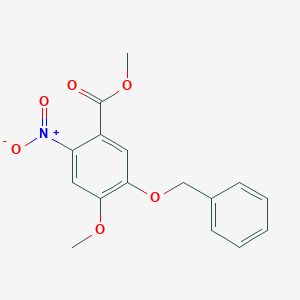

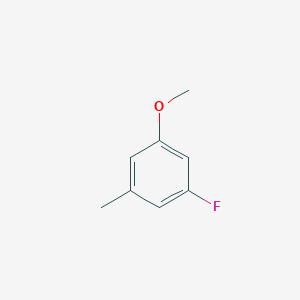

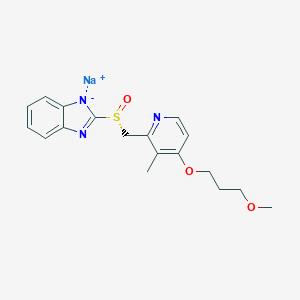

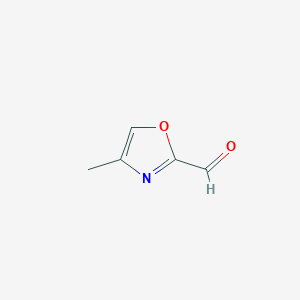

Feasible Synthetic Routes

Q & A

Q1: How does Diphenyldi(o-tolyl)silane interact with phosphorescent dopants in OLEDs, and what are the downstream effects?

A1: Diphenyldi(o-tolyl)silane (UGH1) acts as a wide-energy-gap host material for phosphorescent dopants like iridium(III) bis(4′,6′-difluorophenylpyridinato)tetrakis(1-pyrazolyl)borate (FIr6) in OLEDs [, ]. Its high singlet and triplet energy levels (∼4.5 eV and ∼3.5 eV, respectively) minimize energy transfer quenching pathways between the host and the phosphorescent guest []. This allows for efficient charge trapping on the dopant molecule, leading to direct exciton formation on FIr6 [, ]. This results in highly efficient deep-blue electroluminescence primarily from the dopant molecule, with minimal energy loss from guest-host energy transfer [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.